(4-Aminobenzoyl)-L-glutamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADGMZDHLQLZRI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873641 | |
| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-30-1 | |
| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(p-Aminobenzoyl)glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Aminobenzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-4-aminobenzoyl-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(P-AMINOBENZOYL)GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKY99A8HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways Involving N 4 Aminobenzoyl L Glutamic Acid
Folate Metabolism and N-(4-Aminobenzoyl)-L-glutamic Acid as a Catabolite
Folate metabolism, or one-carbon metabolism, is a critical series of interconnected biochemical reactions essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and amino acids. N-(4-Aminobenzoyl)-L-glutamic acid emerges from the degradation of folate coenzymes.
5-Methyltetrahydrofolic acid (5-MTHF) is the primary biologically active and circulating form of folate in the human body. nih.gov It serves as a crucial coenzyme, donating its methyl group in the conversion of homocysteine to methionine, a reaction vital for numerous methylation processes. nih.gov
The catabolism of folates, including the tetrahydrofolate moiety derived from 5-MTHF, proceeds through the cleavage of the core folate structure. nih.gov Studies in rats using radiolabelled 5-MTHF have shown that its tetrahydrofolate component is metabolized and catabolized by scission in a manner similar to that of synthetic folic acid. nih.gov This breakdown pathway is the source of N-(4-Aminobenzoyl)-L-glutamic acid, linking the turnover of the most active folate form to the generation of this specific catabolite.
Reduced folates, such as tetrahydrofolate (THF), are chemically susceptible to irreversible oxidation. One of the primary mechanisms of this degradation is the oxidative scission of the C9-N10 bond within the folate molecule. annualreviews.org This cleavage event splits the molecule into a pteridine (B1203161) fragment and N-(4-Aminobenzoyl)-L-glutamic acid (pABG). annualreviews.orgrupress.org
The oxidation process can involve the formation of an unstable intermediate, which then hydrolyzes to yield the final scission products. annualreviews.org Dihydrofolate (DHF), a less reduced form of folate, is also subject to this C9-N10 bond cleavage, contributing to the pool of pABG. rupress.org
The principal route of folate catabolism in mammals is the cleavage of the C9-N10 bond, which produces N-(4-Aminobenzoyl)-L-glutamic acid (pABG) and various pteridines. scispace.com These breakdown products are subsequently eliminated from the body, primarily through urine.
Further metabolic processing of pABG occurs before excretion. The compound is acetylated by the enzyme arylamine N-acetyltransferase 1 (NAT1) to form N-acetyl-p-aminobenzoylglutamate (pAcABG). nih.govnih.gov This acetylated derivative is a major folate metabolite found in urine. nih.gov Studies in both rats and humans have confirmed this catabolic mechanism, establishing pABG and pAcABG as key biomarkers of whole-body folate turnover. scispace.com The rate of this catabolic process can be influenced by physiological states; for instance, it is known to be accelerated during pregnancy. scispace.com
The quantity of folate catabolites excreted by the body is directly related to folate intake. Research has shown that the urinary excretion of pABG responds to changes in dietary folate consumption. In studies involving mice, it was observed that feeding a diet high in folic acid resulted in increased plasma levels of N-(4-Aminobenzoyl)-L-glutamic acid. When human subjects consumed high levels of folic acid (e.g., 850 µ g/day ), a portion of the vitamin was excreted unchanged in the urine, indicating that the metabolic and catabolic pathways had become saturated. This suggests that at higher intake levels, a larger proportion of folate is directed towards the catabolic pathway that produces pABG.
Enzymatic Transformations of N-(4-Aminobenzoyl)-L-glutamic Acid
While mammals acetylate pABG for excretion, certain microorganisms possess enzymes that can further break down this catabolite, allowing them to utilize its components.
In some bacteria, such as Escherichia coli, the folate catabolite N-(4-Aminobenzoyl)-L-glutamic acid can be utilized as a nutrient source. This is made possible by the enzyme p-aminobenzoyl-glutamate hydrolase (PGH). nih.gov This enzyme catalyzes the hydrolysis of pABG, cleaving the amide bond to release p-aminobenzoic acid (PABA) and L-glutamic acid, which can then be used by the bacterium. nih.govontosight.ai
The E. coli PGH enzyme is a complex composed of two different subunits, encoded by the abgA and abgB genes. uniprot.orguniprot.org Its activity is significantly stimulated by the presence of manganese ions (Mn²⁺). nih.gov
Kinetic studies have demonstrated the high specificity and efficiency of this enzyme. It exhibits a strong affinity for its substrate, N-(4-Aminobenzoyl)-L-glutamic acid, with a Michaelis constant (Kₘ) of 60 µM. nih.govresearchgate.net The enzyme's specificity is notable; it shows very poor activity towards intact natural folates such as folic acid, 5-methyltetrahydrofolate, and 5-formyltetrahydrofolate. nih.gov This high degree of specificity confirms its dedicated role in processing a specific folate breakdown product rather than participating in general folate metabolism. nih.gov
Table 1: Kinetic Properties of E. coli p-Aminobenzoyl-Glutamate Hydrolase (PGH)
| Parameter | Value | Reference |
|---|---|---|
| Substrate | N-(4-Aminobenzoyl)-L-glutamic acid | nih.gov |
| Products | p-Aminobenzoic acid (PABA), L-Glutamate | nih.gov |
| Kₘ | 60 µM | nih.govuniprot.org |
| Cofactor | Mn²⁺ (stimulatory) | nih.govuniprot.org |
| Specific Activity | 63,300 nmol min⁻¹ mg⁻¹ | nih.gov |
Table 2: Substrate Specificity of E. coli p-Aminobenzoyl-Glutamate Hydrolase (PGH)
| Substrate | Relative Activity (%) | Reference |
|---|---|---|
| N-(4-Aminobenzoyl)-L-glutamic acid | 100 | nih.gov |
| Methotrexate | 48 | nih.gov |
| Aminopterin | 45 | nih.gov |
| Folic Acid | 9 | nih.gov |
| 5-Formyltetrahydrofolate | Not cleaved | nih.gov |
| 5-Methyltetrahydrofolate | Not cleaved | nih.gov |
Interactions with Folylpolyglutamate Synthetase
Folylpolyglutamate synthetase (FPGS) is a critical enzyme in folate metabolism. Its primary function is to catalyze the sequential addition of glutamate (B1630785) residues to the gamma-carboxyl group of folate and its analogues. nih.govnih.gov This process, known as polyglutamylation, serves two main purposes: it traps folates within the cell, preventing their efflux, and it increases their affinity as cofactors for various enzymes involved in nucleotide and amino acid biosynthesis. nih.gov
The direct interaction of N-(4-Aminobenzoyl)-L-glutamic acid with FPGS is not as a substrate for further glutamylation. Instead, FPGS acts on the parent folate molecules (e.g., tetrahydrofolate, dihydrofolate) to form polyglutamated chains. nih.gov The subsequent breakdown of these polyglutamated folates would then yield polyglutamated forms of N-(4-Aminobenzoyl)-L-glutamic acid. Therefore, the role of FPGS is upstream of the catabolic formation of this compound. The efficiency of FPGS in polyglutamylating various folate substrates is crucial for maintaining the intracellular pool of active cofactors, and its activity is central to the efficacy of antifolate drugs like methotrexate. nih.govnih.gov
| Enzyme | Function | Relation to N-(4-Aminobenzoyl)-L-glutamic Acid |
| Folylpolyglutamate Synthetase (FPGS) | Catalyzes the addition of glutamate tails to folate cofactors. nih.gov | Acts on parent folates before their degradation. The breakdown of polyglutamated folates results in polyglutamated forms of N-(4-Aminobenzoyl)-L-glutamic acid. |
Role in Purine (B94841) De Novo Biosynthesis Pathway Inhibition
The de novo biosynthesis of purines is fundamentally dependent on folate cofactors, specifically tetrahydrofolate derivatives. nih.gov These cofactors act as donors of one-carbon units in two key steps of the pathway, catalyzed by glycinamide (B1583983) ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT), the latter being a function of the bifunctional enzyme ATIC. nih.govnih.gov
N-(4-Aminobenzoyl)-L-glutamic acid does not directly inhibit the enzymes of the purine biosynthesis pathway. Its role in inhibition is indirect and stems from its status as a degradation product of folic acid. The breakdown of folic acid into N-(4-Aminobenzoyl)-L-glutamic acid and a pteridine moiety signifies a reduction in the available pool of folates that can be converted into the active tetrahydrofolate cofactors required for purine synthesis. nih.govnih.gov Consequently, an accumulation of N-(4-Aminobenzoyl)-L-glutamic acid correlates with a diminished capacity for de novo purine synthesis due to the depletion of essential cofactors, which can lead to an inhibition of cell proliferation. nih.govnih.gov
Microbial Metabolism and Degradation Pathways
Bacterial p-Aminobenzoate Auxotrophs and N-(4-Aminobenzoyl)-L-glutamic Acid Metabolism
Certain bacteria, known as p-aminobenzoate (PABA) auxotrophs, are incapable of synthesizing their own PABA, an essential precursor for de novo folate synthesis. asm.orgnih.gov These organisms require an external source of PABA to survive. Research has shown that some mutant strains of Escherichia coli can utilize N-(4-Aminobenzoyl)-L-glutamic acid, a breakdown product found in folic acid preparations, to satisfy their PABA requirement. asm.orgbiorxiv.org
This metabolic capability is attributed to a specific set of genes organized in the abg operon. researchgate.netasm.org The system involves:
AbgT: An inner membrane transporter protein that facilitates the uptake of N-(4-Aminobenzoyl)-L-glutamic acid into the bacterial cell. biorxiv.org
AbgA and AbgB: These two proteins form a heterodimeric enzyme, p-aminobenzoyl-glutamate hydrolase (PGH), which cleaves the amide bond of intracellular N-(4-Aminobenzoyl)-L-glutamic acid. researchgate.netbiorxiv.org
This cleavage releases PABA and L-glutamate. researchgate.net The liberated PABA can then enter the bacterium's own folate synthesis pathway, allowing it to produce essential dihydrofolate and tetrahydrofolate cofactors. asm.org This metabolic salvage pathway demonstrates a direct microbial interaction with a folate catabolite. sigmaaldrich.comsigmaaldrich.com
| Component | Type | Function in E. coli |
| AbgT | Inner Membrane Transporter | Transports N-(4-Aminobenzoyl)-L-glutamic acid into the cell. biorxiv.org |
| AbgA/AbgB | Hydrolase Enzyme Complex (PGH) | Hydrolyzes N-(4-Aminobenzoyl)-L-glutamic acid into p-aminobenzoate (PABA) and L-glutamate. researchgate.netbiorxiv.org |
Folic Acid Degradation Mechanisms in Microorganisms
Microorganisms possess enzymatic machinery to degrade folic acid and its derivatives. A key enzyme in this process is p-aminobenzoyl-glutamate hydrolase (PGH) , also known as carboxypeptidase G. This enzyme specifically hydrolyzes the amide bond linking the p-aminobenzoate and glutamate moieties in folate breakdown products. researchgate.net In E. coli, the PGH is composed of the AbgA and AbgB subunits and its primary substrate is N-(4-Aminobenzoyl)-L-glutamic acid, rather than intact folates. researchgate.net
Folic acid, an oxidized and relatively unstable molecule, can be taken up by some bacteria or break down in the extracellular environment. nih.govbiorxiv.org
This breakdown, either spontaneous or enzymatic, yields N-(4-Aminobenzoyl)-L-glutamic acid. researchgate.netnih.gov
Microorganisms like E. coli can transport this compound into the cell via the AbgT transporter. biorxiv.org
Inside the cell, p-aminobenzoyl-glutamate hydrolase cleaves the molecule, liberating PABA and glutamate. researchgate.net
This allows the microorganism to salvage PABA for its own de novo folate synthesis, effectively recycling a component of a degraded vitamin. researchgate.netbiorxiv.org
This pathway highlights a sophisticated microbial strategy for nutrient salvage from the environment.
Synthesis and Derivatization of N 4 Aminobenzoyl L Glutamic Acid for Research Applications
Synthetic Methodologies for N-(4-Aminobenzoyl)-L-glutamic Acid
The production of N-(4-Aminobenzoyl)-L-glutamic acid, a key intermediate for pharmaceuticals like folic acid, has been optimized for efficiency and industrial-scale manufacturing. google.cominnospk.com
Improved Synthetic Procedures
An improved and simplified preparation method suitable for industrial production has been developed, which features mild reaction conditions and generates minimal waste. google.com The synthesis starts with p-nitrobenzoic acid and proceeds in three main steps. google.com
First, p-nitrobenzoic acid is converted to p-nitrobenzoyl chloride. This is achieved using an acylating chlorination agent in a solvent like ethylene (B1197577) dichloride, with dimethyl formamide (B127407) (DMF) acting as an initiator. The reaction is carried out at a reflux temperature. google.com The second step involves the condensation of the newly formed p-nitrobenzoyl chloride with sodium glutamate (B1630785) to produce N-(4-nitrobenzoyl)-L-glutamic acid. google.com Finally, the nitro group of N-(4-nitrobenzoyl)-L-glutamic acid is reduced to an amino group to yield the target compound, N-(4-Aminobenzoyl)-L-glutamic acid. This reduction is accomplished using a palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor. google.com This method is noted for its operational simplicity and the high purity and yield of the final product. google.com
Table 1: Key Stages of an Improved Synthesis Procedure
| Step | Reactants | Reagents/Catalysts | Product |
|---|---|---|---|
| 1. Acylation | p-Nitrobenzoic acid | Acylating chlorination agent, DMF | p-Nitrobenzoyl chloride |
| 2. Condensation | p-Nitrobenzoyl chloride, Sodium glutamate | - | N-(4-nitrobenzoyl)-L-glutamic acid |
| 3. Reduction | N-(4-nitrobenzoyl)-L-glutamic acid | Pd/C, Ammonium formate | N-(4-Aminobenzoyl)-L-glutamic acid |
This table is based on the synthetic pathway described in the provided research. google.com
Microwave-Assisted Synthesis of Derivatives
Microwave-assisted synthesis has emerged as a powerful technique for preparing derivatives of N-(4-Aminobenzoyl)-L-glutamic acid and other heterocyclic compounds, offering significant advantages over classical heating methods. nih.govnih.gov This approach dramatically reduces reaction times, often from many hours to just a few minutes, while also increasing product yields. nih.gov
For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines, which traditionally requires refluxing for 12 hours, can be completed in 20 minutes under microwave irradiation. nih.gov This efficiency is also observed in the facile, microwave-assisted synthesis of 1,3,5-triazine (B166579) derivatives conjugated with N-(4-aminobenzoyl)-L-glutamic acid via nucleophilic substitution reactions. nih.gov The use of microwave irradiation is considered a milder and more environmentally friendly method due to the shorter reaction times and efficient energy transfer. nih.gov
Table 2: Comparison of Classical vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Classical Heating | 12 hours | 37.3% | nih.gov |
| Microwave Irradiation | 10-20 minutes | Higher yields (not specified) | nih.gov |
This table illustrates the general advantages of microwave synthesis for related compounds.
Synthesis of N-(4-Aminobenzoyl)-L-glutamic Acid Derivatives and Analogues
The core structure of N-(4-Aminobenzoyl)-L-glutamic acid allows for extensive derivatization, enabling the creation of a wide range of analogues for specific research purposes, including drug delivery and enzyme inhibition studies.
Diethyl Ester Derivatives: Synthesis and Applications
N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester is a significant derivative where the two carboxylic acid groups of the glutamic acid moiety are converted into diethyl esters. chemimpex.comamerigoscientific.com This modification enhances its utility as a versatile intermediate in the synthesis of various bioactive molecules and peptide-based therapeutics. chemimpex.com
The diethyl ester form is utilized in several research areas. In pharmaceutical development, it serves as a key building block for synthesizing more complex drugs. chemimpex.com Its structure is also valuable in bioconjugation, where it is used to link different biomolecules together, potentially improving the efficacy and delivery of therapeutic agents to specific targets. chemimpex.com Furthermore, this derivative has applications in cancer research, where it is incorporated into novel compounds designed to inhibit tumor growth. chemimpex.com
Synthesis of γ-Oligo(L-glutamic acid) Conjugates
Researchers have successfully synthesized conjugates where chains of L-glutamic acid are attached to the parent molecule. Specifically, N-(4-aminobenzoyl)-γ-oligo(L-glutamic acid)s containing two to six glutamic acid residues have been prepared. researchgate.netcolab.ws
The synthesis is a multi-step process performed in solution. colab.ws It involves the careful, step-by-step elongation of the oligo-γ-L-glutamate chain. researchgate.netcolab.ws This is achieved by coupling glutamic acid dibenzyl ester with a protected glutamic acid derivative, N-(t-butoxycarbonyl)-L-glutamic acid α-benzyl ester. researchgate.netcolab.ws Protective groups, such as Nα-Boc (tert-Butoxycarbonyl) and α-Bzl (alpha-benzyl ester), are used to ensure that the chemical bonds form at the correct positions. colab.ws The final step involves a key coupling reaction followed by catalytic hydrogenolysis to remove the protecting groups and yield the desired conjugate. colab.ws
Conjugation with 1,3,5-Triazine Derivatives
N-(4-Aminobenzoyl)-L-glutamic acid has been successfully conjugated with 1,3,5-triazine moieties to create hybrid molecules with potential therapeutic applications. nih.gov In one study, a series of these conjugates were designed and synthesized as potential inhibitors of the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme, a key target in antimalarial drug development. nih.gov
The synthesis was accomplished using a facile and efficient microwave-assisted method. nih.gov Out of a larger library of designed compounds, ten were synthesized and characterized. Two specific compounds, 4d16 and 4d38, showed promising results in both computational (in-silico) and laboratory (in-vitro) tests. Molecular docking studies predicted strong binding interactions with the active site of the Pf-DHFR enzyme. nih.gov Subsequent in-vitro antimalarial assays confirmed that these two compounds exhibited the highest activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov
Table 3: In-vitro Antimalarial Activity of Selected 1,3,5-Triazine Conjugates
| Compound | Target Strain (Chloroquine-Sensitive) | IC₅₀ (µM) | Target Strain (Chloroquine-Resistant) | IC₅₀ (µM) |
|---|---|---|---|---|
| 4d16 | 3D7 | 13.25 | Dd2 | Not specified |
| 4d38 | Not specified | Not specified | Dd2 | 14.72 |
Data extracted from a study on novel Pf-DHFR inhibitors, where IC₅₀ represents the half-maximal inhibitory concentration. nih.gov
Preparation of Stable Isotope-Labeled N-(4-Aminobenzoyl)-L-glutamic Acid
The synthesis of stable isotope-labeled N-(4-Aminobenzoyl)-L-glutamic acid is essential for a variety of research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. One documented example is the preparation of N-(4-Aminobenzoyl-d4)-L-glutamic acid, where four hydrogen atoms on the aminobenzoyl ring are replaced with deuterium.
A reported method for the synthesis of N-(4-Aminobenzoyl-d4)-L-glutamic acid involves the reaction of appropriately labeled precursors. chemicalbook.com While detailed step-by-step procedures can vary between laboratories, a key transformation achieves a yield of 76% using sodium hydroxide (B78521) in methanol (B129727) at 20°C for 1.75 hours. chemicalbook.com This specific labeling provides a distinct mass shift, facilitating its use in tracer studies and for accurate quantification in complex biological matrices.
| Product | Starting Materials | Reagents/Conditions | Yield | Reference |
| N-(4-Aminobenzoyl-d4)-L-glutamic acid | Deuterated 4-aminobenzoic acid precursor, L-glutamic acid precursor | Sodium hydroxide, Methanol, 20°C, 1.75 h | 76% | chemicalbook.com |
N-(4-Aminobenzoyl)-L-glutamic Acid as a Building Block in Complex Molecular Architectures
The chemical structure of N-(4-Aminobenzoyl)-L-glutamic acid, featuring both amine and carboxylic acid functionalities, makes it an ideal scaffold for the synthesis of more intricate molecules. Its utility as a building block is well-documented in the preparation of various biologically active compounds.
One notable application is in the synthesis of novel 1,3,5-triazine derivatives with potential antimalarial activity. malariaworld.org In a multi-step synthesis, a 2-chloro-4,6-disubstituted-1,3,5-triazine intermediate is reacted with N-(4-aminobenzoyl)-L-glutamic acid. malariaworld.org This final coupling step is efficiently achieved under microwave irradiation, highlighting a modern synthetic approach to these complex structures. The reaction proceeds in 1,4-Dioxane at 90°C for 15 minutes to yield the tri-substituted 1,3,5-triazine derivative. malariaworld.org
The incorporation of the N-(4-aminobenzoyl)-L-glutamic acid moiety is crucial for the biological activity of the final compounds, as it is involved in forming hydrogen bonds and hydrophobic interactions with the active sites of target proteins. malariaworld.org
| Precursor 1 | Precursor 2 | Reaction Conditions | Product | Reference |
| 2-chloro-4,6-disubstituted 1,3,5-triazine | N-(4-Aminobenzoyl)-L-glutamic acid | 1,4-Dioxane, Microwave, 90°C, 15 min | Tri-substituted 1,3,5-triazine derivative | malariaworld.org |
Furthermore, N-(4-aminobenzoyl)-L-glutamic acid is a known precursor in the industrial synthesis of folic acid and the chemotherapy agent methotrexate. researchgate.net It is also used to create oligo-γ-glutamate chains, which are important for studying folate metabolism and enzyme binding. researchgate.net The synthesis of these oligomers involves the step-by-step coupling of glutamic acid residues to the N-(4-aminobenzoyl)-L-glutamic acid core. researchgate.net
Analytical Methodologies for N 4 Aminobenzoyl L Glutamic Acid in Academic Studies
Chromatographic Techniques for Detection and Quantification
Chromatography stands as a cornerstone for the separation and analysis of N-(4-Aminobenzoyl)-L-glutamic acid. Its application ranges from quality control of raw materials to the analysis of complex biological samples.
High-Performance Liquid Chromatography (HPLC) is a primary method for the determination of N-(4-Aminobenzoyl)-L-glutamic acid, often in the context of its role as an impurity in folic acid preparations. ptfarm.pl The technique offers high sensitivity and resolution, allowing for the separation of the target compound from closely related structures. ptfarm.pl
Research studies have developed specific HPLC methods for this purpose. For instance, one method utilized a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727), with the pH adjusted to 5.0 using phosphoric acid. ptfarm.pl This method demonstrated a linear relationship between the detector response and the concentration of N-(4-Aminobenzoyl)-L-glutamic acid in the range of 0.8 µg/mL to 3.2 µg/mL, with a high coefficient of determination (R² = 0.9999). ptfarm.pl The sensitivity of the method was highlighted by a limit of detection (LOD) of 20 ng/mL and a limit of quantitation (LOQ) of 70 ng/mL. ptfarm.pl Such methods are vital for ensuring that folic acid formulations meet pharmacopoeial standards, which may set limits for this specific impurity. ptfarm.pl
The versatility of HPLC also allows for its use in purity assessments of N-(4-Aminobenzoyl)-L-glutamic acid itself, with assays showing purities of ≥98.0% and often reaching as high as 99.89% in test results. innospk.com A patent for a preparation method of N-(4-Aminobenzoyl)-L-glutamic acid reported achieving a purity of 99.95% as determined by HPLC. google.com
Table 1: HPLC Method Parameters for N-(4-Aminobenzoyl)-L-glutamic Acid Analysis
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.8–3.2 µg/mL | ptfarm.pl |
| Coefficient of Determination (R²) | 0.9999 | ptfarm.pl |
| Limit of Detection (LOD) | 20 ng/mL | ptfarm.pl |
| Limit of Quantitation (LOQ) | 70 ng/mL | ptfarm.pl |
| Separation Coefficient (Rs) | 4.45 | ptfarm.pl |
This table summarizes key validation parameters for a specific HPLC method developed for the quantification of N-(4-Aminobenzoyl)-L-glutamic acid.
N-(4-Aminobenzoyl)-L-glutamic acid serves a unique role in the analysis of other molecules, particularly oligosaccharides, by Capillary Zone Electrophoresis (CZE). sigmaaldrich.comnih.govsigmaaldrich.com Due to the lack of a strong chromophore in most carbohydrates, their detection by UV absorbance in CZE is challenging. To overcome this, N-(4-Aminobenzoyl)-L-glutamic acid is used as a derivatizing agent. sigmaaldrich.comnih.govsigmaaldrich.com
The process involves coupling the compound to oligosaccharides through reductive amination under mild conditions. nih.govsigmaaldrich.com This "tagging" imparts a strong UV-absorbing and charged character to the oligosaccharide, significantly enhancing its detectability. sigmaaldrich.comnih.govsigmaaldrich.com This derivatization strategy has been successfully applied to the separation of isomaltooligosaccharides from dextran (B179266) hydrolysates, demonstrating the ability to detect quantities in the subpicomole range. nih.govsigmaaldrich.com The use of N-(4-Aminobenzoyl)-L-glutamic acid as a tag is a clear example of its utility beyond being an analyte, contributing to advancements in glycoanalysis. sigmaaldrich.comnih.govsigmaaldrich.com
Spectrophotometric Assays and Detection Enhancements
Spectrophotometric methods, particularly those utilizing UV absorbance, are fundamental to the detection of N-(4-Aminobenzoyl)-L-glutamic acid, both directly and as a derivatization agent. nih.govresearchgate.net The aminobenzoyl group within the molecule provides the necessary chromophore for UV detection. sigmaaldrich.com
In HPLC and CZE applications, detection is typically performed using a UV detector. ptfarm.plnih.gov The effectiveness of N-(4-Aminobenzoyl)-L-glutamic acid as a tag for oligosaccharides in CZE is precisely due to its strong UV-absorbing properties, which enhance detection sensitivity. sigmaaldrich.comnih.govsigmaaldrich.com Furthermore, studies on the synthesis of related compounds, such as N‐(4‐aminobenzoyl)‐γ‐oligo (L‐glutamic acid)s, have utilized ultraviolet spectral data for characterization. researchgate.net While direct spectrophotometric assays for quantification may not be as common as chromatographic methods, the principle of UV absorbance is integral to many analytical techniques applied to this compound.
Mass Spectrometry for Identification and Characterization
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and definitive identification of N-(4-Aminobenzoyl)-L-glutamic acid. It provides precise mass-to-charge ratio (m/z) data, which is critical for confirming the compound's identity. nih.gov
Tandem mass spectrometry (MS-MS) data reveals characteristic fragmentation patterns. For instance, in positive ion mode, the precursor ion [M+H]⁺ has an m/z of 267.0975. nih.gov In negative ion mode, the precursor ion [M-H]⁻ shows an m/z of 265.083. nih.gov These specific precursor masses and their subsequent fragmentation patterns serve as a fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures. The use of deuterated standards, such as N-(4-Aminobenzoyl-d4)-L-glutamic acid, is also employed in MS-based quantification methods to improve accuracy. medchemexpress.comnih.gov
Table 2: MS-MS Data for N-(4-Aminobenzoyl)-L-glutamic Acid
| Parameter | Value | Source |
|---|---|---|
| Instrument Type | Ion Trap | nih.gov |
| Precursor Ion (Positive Mode) | [M+H]⁺ | nih.gov |
| Precursor m/z (Positive Mode) | 267.0975 | nih.gov |
| Precursor Ion (Negative Mode) | [M-H]⁻ | nih.gov |
| Precursor m/z (Negative Mode) | 265.083 | nih.gov |
This table presents key mass spectrometry data used for the identification of N-(4-Aminobenzoyl)-L-glutamic acid.
Quality Control and Purity Assessment in Research Materials
The quality and purity of N-(4-Aminobenzoyl)-L-glutamic acid are paramount, especially when it is used as a pharmaceutical intermediate or a reference standard. innospk.com Analytical methodologies are therefore essential for quality control (QC) in research-grade materials.
Purity is commonly assessed by HPLC, with typical specifications requiring ≥98.0% purity. innospk.com Thin-Layer Chromatography (TLC) is another method used for purity assessment, with a similar threshold of ≥98%. sigmaaldrich.comsigmaaldrich.com Beyond chromatographic techniques, other quality parameters are also evaluated. These include appearance (typically a white to beige crystalline powder), melting point (approximately 175°C with decomposition), loss on drying, and residue on ignition. innospk.comsigmaaldrich.com These tests collectively ensure that the material meets the stringent requirements for its intended applications in research and development. innospk.com N-(4-Aminobenzoyl)-L-glutamic acid also serves as a critical reference standard in the quality control of folic acid, helping to ensure that pharmaceutical formulations meet regulatory limits for impurities. innospk.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-(4-Aminobenzoyl)-L-glutamic acid |
| Folic acid |
| p-Aminobenzoic acid |
| Methanol |
| Phosphoric acid |
| N‐(4‐aminobenzoyl)‐γ‐oligo (L‐glutamic acid)s |
| N-(4-Aminobenzoyl-d4)-L-glutamic acid |
| Oxalyl chloride |
| Tetrahydrofuran |
| N,N-dimethylformamide |
| Hydrazine hydrate |
| Ferric trichloride (B1173362) hexahydrate |
Biochemical and Biological Applications of N 4 Aminobenzoyl L Glutamic Acid Derivatives
Investigations in Drug Design and Development
The unique structure of N-(4-Aminobenzoyl)-L-glutamic acid has been extensively leveraged in the design and synthesis of new therapeutic agents. Its inherent biological relevance as a folate analogue component makes it a prime candidate for developing molecules that can interact with folate-dependent pathways, which are crucial in various diseases, including cancer and microbial infections.
N-(4-Aminobenzoyl)-L-glutamic Acid as a Key Intermediate in Pharmaceutical Synthesis
N-(4-Aminobenzoyl)-L-glutamic acid serves as a critical intermediate in the synthesis of several important pharmaceuticals, most notably folic acid and the anticancer drug, methotrexate. researchgate.net Its role as a precursor highlights its industrial and medicinal significance. unimi.ithoustonmethodist.orgchemimpex.com
In the synthesis of methotrexate, derivatives of N-(4-Aminobenzoyl)-L-glutamic acid, such as its diethyl ester, are coupled with a pteridine (B1203161) moiety. nih.gov For instance, diethyl N-[4-(methylamino)benzoyl]-L-glutamate is alkylated with 2,4-diamino-6-chloromethylpteridine (B1208208) hydrochloride. The resulting ester is then hydrolyzed to yield methotrexate. This process underscores the compound's utility as a foundational scaffold for constructing complex drug molecules.
Similarly, it is a fundamental component in the synthesis of folic acid, a vital vitamin essential for DNA synthesis and repair. researchgate.net The compound itself is also recognized as "Folic Acid Impurity A," and as such, it is used as a reference standard in the quality control of folic acid preparations to ensure their purity. nih.gov
Development of Antimalarial Agents Targeting Pf-DHFR
The enzyme dihydrofolate reductase (DHFR) is a well-established target for antimalarial drugs, as it is essential for the folate biosynthesis pathway in the malaria parasite, Plasmodium falciparum. Researchers have successfully utilized N-(4-Aminobenzoyl)-L-glutamic acid as a scaffold to design potent inhibitors of P. falciparum DHFR (Pf-DHFR).
In one such study, a series of 1,3,5-triazine (B166579) derivatives were conjugated with N-(4-Aminobenzoyl)-L-glutamic acid. rsc.orgnih.gov This work led to the identification of several compounds with significant antimalarial activity. For example, two compounds, 4d16 and 4d38, showed strong binding interactions with both the wild-type and mutant forms of Pf-DHFR in computational docking studies. rsc.org Subsequent in vitro testing confirmed their efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.
| Compound | Target | IC₅₀ (3D7 strain) | IC₅₀ (Dd2 strain) |
| 4d16 | Pf-DHFR | 13.25 µM | Not Reported |
| 4d38 | Pf-DHFR | Not Reported | 14.72 µM |
Table 1: In vitro antimalarial activity of selected N-(4-Aminobenzoyl)-L-glutamic acid conjugated 1,3,5-triazine derivatives. rsc.org The IC₅₀ values represent the concentration required to inhibit 50% of parasite growth.
These findings demonstrate that the N-(4-Aminobenzoyl)-L-glutamic acid moiety can be effectively incorporated into hybrid molecules to create a new class of Pf-DHFR inhibitors, offering a promising avenue for the development of novel antimalarial drugs. rsc.org
Studies on Antimetabolites and Folic Acid Antagonists
Given its structural relationship to folic acid, N-(4-Aminobenzoyl)-L-glutamic acid and its derivatives are prime candidates for investigation as antimetabolites and folic acid antagonists. nih.gov These compounds can interfere with the metabolic pathways that rely on folates, which are essential for the synthesis of nucleotides and certain amino acids. This inhibitory action is a cornerstone of treatment for various cancers and infectious diseases.
The inhibitory effects are not limited to DHFR. Derivatives of N-(4-Aminobenzoyl)-L-glutamic acid have been designed to target other key enzymes in the folate pathway. For example, novel antifolates based on this scaffold have been synthesized and shown to inhibit thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), both of which are crucial for nucleotide biosynthesis. nih.govnih.gov
One study detailed the synthesis of a novel A-ring analogue of a folic acid derivative which was found to be a competitive inhibitor of mouse thymidylate synthase with a Ki of 2.3 µM. Furthermore, this compound was a substrate for folylpolyglutamate synthetase, an enzyme that adds glutamate (B1630785) residues to folates and antifolates, often enhancing their intracellular retention and activity. The D-isomer of (4-Aminobenzoyl)-glutamic acid has also been shown to exhibit competitive inhibitory activity against the H2-pteroate synthesis system in Escherichia coli, thereby affecting folate synthesis and inhibiting bacterial growth. nih.gov
Bioconjugation Strategies for Targeted Delivery Systems
The development of targeted drug delivery systems is a major goal in modern medicine, aiming to increase the efficacy of therapeutic agents while minimizing side effects. The structural components of folic acid, including the N-(4-Aminobenzoyl)-L-glutamic acid moiety, are exploited in bioconjugation strategies to target cells that overexpress the folate receptor, a common feature of many cancer cells. medchemexpress.com
N-(4-Aminobenzoyl)-L-glutamic acid and its derivatives, such as the diethyl ester, are used in bioconjugation processes to link therapeutic biomolecules to these targeting moieties. nih.gov The glutamic acid portion of the molecule is particularly important as it can be extended into poly-γ-glutamate chains. This polyglutamylation can enhance the binding affinity to the folate receptor and improve the water solubility and pharmacokinetic properties of the resulting drug conjugate.
For instance, a strategy for creating targeted drug delivery systems involves linking a cytotoxic drug to a folate-based targeting ligand. While specific linkers can vary, the fundamental principle relies on the N-(4-Aminobenzoyl)-L-glutamic acid backbone as the recognizable part of the folate molecule. A glutamic acid-based linker, for example, has been developed to address challenges in chemical protein synthesis, showcasing the versatility of the glutamic acid component in creating effective bioconjugates. nih.gov
Enzyme Inhibition and Substrate Specificity Studies
The utility of N-(4-Aminobenzoyl)-L-glutamic acid derivatives extends to the inhibition of various enzymes beyond the folate pathway. The core scaffold can be adapted to target different enzyme active sites, making it a versatile tool for medicinal chemists.
As previously discussed, derivatives have been extensively studied as inhibitors of Pf-DHFR in the context of antimalarial drug development. rsc.orgnih.gov However, research has also demonstrated the potential of these compounds to inhibit other critical enzymes:
Thymidylate Synthase (TS): This enzyme is a crucial target in cancer chemotherapy. Poly-γ-glutamyl conjugates of quinazoline (B50416) antifolates, which contain a structure analogous to N-(4-Aminobenzoyl)-L-glutamic acid, have been shown to be more potent inhibitors of TS than their non-polyglutamylated counterparts. nih.gov
Glycinamide Ribonucleotide Formyltransferase (GARFTase): As another key enzyme in the de novo purine (B94841) biosynthesis pathway, GARFTase is a target for antitumor drugs. Novel pyrrolo[2,3-d]pyrimidine antifolates incorporating a benzoyl-L-glutamate side chain have been developed as potent inhibitors of human GARFTase. nih.gov
ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs): A series of compounds using an α-glutamic acid scaffold, conceptually related to N-(4-Aminobenzoyl)-L-glutamic acid, were designed as inhibitors of ADAMTS-4 and ADAMTS-5, enzymes implicated in osteoarthritis. One of the most active compounds demonstrated IC₅₀ values of 1.2 µM and 0.8 µM for ADAMTS-4 and ADAMTS-5, respectively. nih.gov
| Enzyme Target | Derivative Class | Key Findings |
| Pf-DHFR | 1,3,5-Triazine conjugates | Potent inhibition of wild-type and mutant strains. rsc.org |
| Thymidylate Synthase | Quinazoline antifolates | Polyglutamylation enhances inhibitory potency. nih.gov |
| GARFTase | Pyrrolo[2,3-d]pyrimidine antifolates | Nanomolar inhibition of human GARFTase. nih.gov |
| ADAMTS-4 & ADAMTS-5 | α-Glutamic acid scaffold-based compounds | Micromolar inhibition of enzymes linked to osteoarthritis. nih.gov |
Table 2: Examples of enzymes inhibited by derivatives related to N-(4-Aminobenzoyl)-L-glutamic acid.
Use as a Molecular Tool in Diverse Biochemical Applications
Beyond its direct therapeutic potential, N-(4-Aminobenzoyl)-L-glutamic acid serves as a valuable molecular tool in a variety of biochemical and analytical applications. Its inherent chemical properties and biological relevance make it suitable for a range of research purposes.
One notable application is in the field of analytical chemistry, specifically capillary zone electrophoresis (CZE). The compound is used as a strong UV-absorbing tag for the derivatization of oligosaccharides. By attaching this chromophoric tag to otherwise difficult-to-detect sugar molecules, their detection and quantification are significantly enhanced.
Furthermore, its structure is fundamental in peptide synthesis. The presence of both a carboxylic acid and an amino group allows it to be readily incorporated into peptide chains, serving as a non-standard amino acid to introduce specific structural or functional properties into a peptide. It is also used as a marker in folate metabolism studies due to it being a catabolite of folate. nih.gov The deuterated form, N-(4-Aminobenzoyl)-L-glutamic acid-d4, is available as a stable isotope-labeled standard for use as a tracer in metabolic research. nih.gov
The compound is also generally employed as a versatile building block or scaffold in medicinal chemistry to construct more complex molecules with desired biological activities. nih.gov
Advanced Research Perspectives and Future Directions
Computational Studies and Molecular Docking in Drug Discovery
Computational methods, particularly molecular docking, are pivotal in modern drug discovery for predicting the binding affinity and interaction patterns between a ligand and a target protein. In the context of N-(4-Aminobenzoyl)-L-glutamic acid, these in-silico techniques have been instrumental in exploring its potential as a scaffold for developing novel therapeutic agents.
A significant area of research has been the design of antimalarial drugs targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) enzyme. nih.govnih.gov Scientists have designed and synthesized derivatives by conjugating N-(4-Aminobenzoyl)-L-glutamic acid with 1,3,5-triazine (B166579) moieties. nih.govnih.gov Molecular docking studies on these derivatives against both wild-type (PDB ID: 1J3I) and mutant (PDB ID: 1J3K) Pf-DHFR-TS proteins have been conducted to predict their binding modes and energies. nih.govnih.gov
For instance, a library of 120 compounds was computationally screened, leading to the selection and synthesis of ten promising derivatives. nih.gov The docking results for two compounds, 4d16 and 4d38, showed significant binding interactions with key amino acid residues like Asp54 and Phe116 in the active site of the enzyme. nih.gov These computational predictions were crucial in identifying which derivatives to prioritize for synthesis and further in-vitro testing. nih.gov The use of CDOCKER docking technology helped in investigating these protein-ligand interactions. nih.gov
Table 1: Molecular Docking Results of N-(4-Aminobenzoyl)-L-glutamic Acid Derivatives against Pf-DHFR nih.gov
| Compound | Target Protein (PDB ID) | Interacting Amino Acid Residues | Binding Energy (kcal/mol) |
| 4d16 | Wild Type (1J3I) | Asp54 | -537.96 |
| 4d38 | Quadruple Mutant (1J3K) | Asp54, Phe116 | -618.22 |
This table presents a selection of docking results for novel derivatives, illustrating the high binding affinities predicted by computational models.
These studies highlight how molecular docking serves as a powerful preliminary step, guiding the rational design of more potent and specific inhibitors based on the N-(4-Aminobenzoyl)-L-glutamic acid framework. nih.govnih.gov
Molecular Dynamics Simulations of N-(4-Aminobenzoyl)-L-glutamic Acid Interactions
Following molecular docking, molecular dynamics (MD) simulations offer a more dynamic and detailed view of the behavior of a ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the complex, and the specific molecular interactions that are maintained.
For the promising N-(4-Aminobenzoyl)-L-glutamic acid-triazine conjugates identified through docking, MD simulations were performed to further validate their potential as Pf-DHFR inhibitors. nih.gov These simulations assess the stability of the docked complex, providing a more rigorous evaluation of the binding hypothesis. nih.gov By calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms, researchers can confirm whether the ligand remains stably bound within the active site.
Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are used to estimate the free energy of binding from the MD simulation trajectories. nih.gov This provides a more accurate prediction of binding affinity than docking scores alone. nih.gov The results of these simulations have helped to confirm the stability and favorable binding energy of the hybrid scaffolds, reinforcing their potential for lead discovery in developing a new class of Pf-DHFR inhibitors. nih.govnih.gov
Exploration of Novel Therapeutic Areas
Research into N-(4-Aminobenzoyl)-L-glutamic acid and its derivatives is expanding into new therapeutic domains beyond its role as a folate metabolite. sigmaaldrich.com The primary focus of recent advanced research has been on infectious diseases, particularly malaria. nih.govnih.gov The development of hybrid molecules containing the N-(4-Aminobenzoyl)-L-glutamic acid scaffold has yielded compounds with significant in-vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov
Beyond infectious diseases, the structural properties of this compound make it a candidate for exploration in other areas:
Cancer Therapy: The diethyl ester derivative of N-(4-Aminobenzoyl)-L-glutamic acid is noted for its role in cancer research, specifically in developing targeted therapies that leverage its properties to potentially inhibit tumor growth. chemimpex.com
Neurological Disorders: The same diethyl ester is also highlighted as a key intermediate in synthesizing drugs targeting neurological disorders. chemimpex.com
Drug Delivery: Its ability to form stable conjugates with other biomolecules suggests potential applications in targeted drug delivery systems, which could enhance the efficacy and reduce the side effects of therapeutic agents. chemimpex.com
Metabolism and Cofactor Research: As an oxidation product and metabolite of tetrahydrofolate, its levels are observed to increase in plasma following high folic acid intake, making it a relevant biomarker in studies related to endocrinology and vitamin metabolism. glpbio.com
These emerging applications underscore the versatility of the N-(4-Aminobenzoyl)-L-glutamic acid structure as a platform for developing new chemical entities for a range of therapeutic areas. chemimpex.comtcichemicals.com
Refinement of Analytical Methods for Enhanced Precision
The accurate detection and quantification of N-(4-Aminobenzoyl)-L-glutamic acid are crucial for both quality control in pharmaceutical preparations and for its use in biochemical research. Consequently, there is ongoing research into refining analytical methods for greater precision and sensitivity.
One key application is its use as a derivatizing agent. N-(4-Aminobenzoyl)-L-glutamic acid serves as a strong UV-absorbing tag for oligosaccharides. sigmaaldrich.com This derivatization significantly enhances their detection in analytical techniques like capillary zone electrophoresis (CZE), a method noted for its high resolution and efficiency. sigmaaldrich.commoleculardepot.com
Additionally, specific methods have been developed for its determination as an impurity in folic acid preparations. nih.gov Thin-Layer Chromatography (TLC) coupled with densitometry provides a quantitative method to analyze the presence of N-(4-Aminobenzoyl)-L-glutamic acid in drug tablets. moleculardepot.comnih.gov
Table 2: Analytical Methods for N-(4-Aminobenzoyl)-L-glutamic Acid
| Analytical Technique | Application | Purpose | Reference |
| Capillary Zone Electrophoresis (CZE) | Derivatizing Agent | Enhances UV detection of oligosaccharides. | sigmaaldrich.com, moleculardepot.com |
| Densitometry with TLC | Impurity Analysis | Quantifies the compound in folic acid preparations. | nih.gov, moleculardepot.com |
| Mass Spectrometry (MS-MS) | Structural Analysis | Identifies precursor ions and fragments for confirmation. | nih.gov |
These refined methods are essential for ensuring the purity of related pharmaceutical products and advancing research that utilizes this compound as an analytical tool. sigmaaldrich.comnih.gov
Stability and Formulation Research for Research Reagents
The reliability of experimental results depends heavily on the stability and proper formulation of research reagents. For N-(4-Aminobenzoyl)-L-glutamic acid, which is supplied commercially as a powder, specific storage and handling conditions are recommended to ensure its integrity. sigmaaldrich.commoleculardepot.com
Research indicates the compound is stable for at least four years when stored properly at -20°C. It is typically an off-white to beige powder. sigmaaldrich.com For experimental use, its solubility in various solvents has been characterized, which is crucial for preparing stock solutions.
Table 3: Stability and Formulation Properties
| Property | Details | Reference |
| Physical Form | Powder | sigmaaldrich.com, moleculardepot.com |
| Color | Off-white to beige | sigmaaldrich.com |
| Storage Temperature | -20°C | , sigmaaldrich.com |
| Long-term Stability | ≥ 4 years | |
| Solubility (1 mg/mL) | PBS (pH 7.2), DMSO, DMF | |
| Formulation (for research) | Can be prepared in solvents like DMSO for stock solutions. Specific protocols are available for creating working solutions with vehicles like PEG300, Tween-80, and saline for in-vivo research models. | medchemexpress.com |
For stock solutions, it is recommended to store them in aliquots at -20°C (for use within 1 month) or -80°C (for use within 6 months) to prevent degradation from repeated freeze-thaw cycles. glpbio.com This focus on stability and formulation ensures that N-(4-Aminobenzoyl)-L-glutamic acid can be used as a reliable and consistent reagent in a variety of research settings. glpbio.commedchemexpress.com
Q & A
Q. How can N-(4-Aminobenzoyl)-L-glutamic acid (ABG) be used as a derivatization agent in carbohydrate analysis?
ABG is employed as a charged, UV-absorbing tag for oligosaccharides via reductive amination under mild conditions. This derivatization enhances detection sensitivity in capillary zone electrophoresis (CZE) by enabling UV absorbance at 254 nm. For example, ABG-labeled isomaltooligosaccharides from dextran hydrolysates were effectively separated using a borate buffer system (pH 10.0) and detected with high resolution . Methodological considerations include optimizing reaction time (typically 1–2 hours at 37°C) and molar ratios (ABG:oligosaccharide ≥2:1) to ensure complete labeling .
Q. What validated HPLC methods are available for quantifying ABG in pharmaceutical formulations?
A reversed-phase HPLC method with UV detection (λ = 280 nm) has been validated for simultaneous analysis of ABG, folic acid, and p-aminobenzoic acid. Key parameters include:
- Column : C18 (250 × 4.6 mm, 5 µm)
- Mobile phase : Gradient of methanol and phosphate buffer (pH 3.0)
- Linearity : 0.1–50 µg/mL (R² > 0.999)
- LOD/LOQ : 0.03 µg/mL and 0.1 µg/mL, respectively . Robustness testing confirmed minimal impact from variations in flow rate (±0.1 mL/min) and column temperature (±2°C) .
Q. What synthetic routes are available for ABG, and how are intermediates characterized?
ABG is synthesized via:
- Step 1 : Reacting 4-nitrobenzoyl chloride with L-glutamic acid to form N-(4-nitrobenzoyl)-L-glutamic acid.
- Step 2 : Catalytic hydrogenation (H₂, Raney Ni) reduces the nitro group to an amino group, yielding ABG . Intermediate purity is confirmed by TLC (silica gel, ethyl acetate:acetic acid = 9:1) and melting point analysis (~173°C) .
Q. How should ABG be stored to ensure stability in long-term experiments?
ABG is hygroscopic and degrades under light. Optimal storage conditions include:
- Temperature : –20°C (short-term) or –80°C (long-term)
- Atmosphere : Inert gas (e.g., argon) in amber vials . Stability tests show <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How can ABG be integrated into supramolecular hydrogels, and what structural factors influence gelation?
ABG derivatives (e.g., N-(4-aminobenzoyl)-L-glutamic acid diethyl ester) form organogels via self-assembly with diacids (e.g., succinic acid) in solvents like isopropanol. Critical factors:
- Molar ratio : 1:2 (ABG ester:succinic acid) for optimal hydrogen bonding.
- Solvent polarity : Nonpolar solvents (e.g., nitrobenzene) enhance gelation by reducing solubility . Characterization via SEM reveals fibrous networks (diameter ~50–100 nm), while FT-IR confirms carboxylate and amide hydrogen bonding .
Q. What role does ABG play in methotrexate degradation pathways, and how can its formation be monitored?
ABG is a degradation byproduct of methotrexate under plasma treatment (non-thermal pencil jet). Key degradation mechanisms include:
- Oxidative cleavage of the C9–N10 bond by reactive oxygen species (ROS).
- UV photolysis generating 2,4-diaminopteridine-6-carboxylic acid and ABG . Quantification via LC-MS (ESI+) with a C18 column and 0.1% formic acid/acetonitrile gradient achieves 90% recovery .
Q. How is ABG utilized in computational drug design targeting Plasmodium falciparum DHFR?
ABG-conjugated 1,3,5-triazine derivatives inhibit Pf-DHFR via:
- Docking studies : Glide XP scoring identifies key interactions with Asp54 and Ile164 residues.
- In vitro validation : IC₅₀ values range from 0.8–2.4 µM against chloroquine-resistant strains . ADMET predictions (SwissADME) confirm BBB non-permeability and low hepatotoxicity .
Q. What NMR-based strategies detect ABG as a folate degradation product in biological systems?
Formaldehyde-mediated degradation of tetrahydrofolate generates ABG, detectable via:
- ¹H NMR : Characteristic doublets at δ 6.87 ppm (aryl protons) and δ 7.68 ppm (amide protons).
- HSQC : Correlates ¹³C–¹H signals for unambiguous assignment . Sample preparation requires lyophilization and reconstitution in D₂O with 0.01% TSP as a reference .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
